benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid
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Overview
Description
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzyl alcohol: Commonly used as a solvent and preservative.
Uniqueness
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which includes both an amino group and a carboxylate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
647013-75-0 |
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Molecular Formula |
C28H34N4O11 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/2C12H14N2O3.C4H6O5/c2*13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h2*1-5,10H,6-8,13H2;2,5H,1H2,(H,6,7)(H,8,9)/t2*10-;2-/m000/s1 |
InChI Key |
IZNGGZNFOCFCIT-QITMJYCNSA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)[C@H]1N)C(=O)OCC2=CC=CC=C2.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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